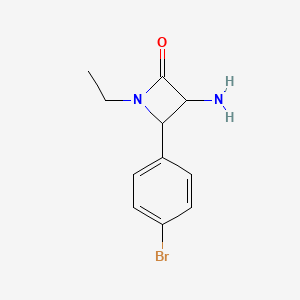

3-Amino-4-(4-bromophenyl)-1-ethylazetidin-2-one

Description

Properties

Molecular Formula |

C11H13BrN2O |

|---|---|

Molecular Weight |

269.14 g/mol |

IUPAC Name |

3-amino-4-(4-bromophenyl)-1-ethylazetidin-2-one |

InChI |

InChI=1S/C11H13BrN2O/c1-2-14-10(9(13)11(14)15)7-3-5-8(12)6-4-7/h3-6,9-10H,2,13H2,1H3 |

InChI Key |

QJALUGOGYBCIFM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(C(C1=O)N)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Significance of 3-Amino-4-(4-bromophenyl)-1-ethylazetidin-2-one

This compound belongs to the class of monocyclic β-lactams characterized by a strained four-membered ring fused with a brominated aromatic system. The presence of the 4-bromophenyl group enhances electrophilic reactivity, making the compound a versatile intermediate for further functionalization. The ethyl group at the N-1 position improves solubility in organic solvents, while the free amino group at C-3 allows for subsequent derivatization, such as peptide coupling or acylations.

Staudinger Cycloaddition: A Robust Method for β-Lactam Ring Formation

Imine Synthesis and Optimization

The Staudinger cycloaddition begins with the condensation of primary amines and aldehydes to form imines. For this compound, 4-bromobenzaldehyde is reacted with ethylamine in dichloromethane or methanol under anhydrous conditions (Scheme 1). Sodium sulfate is employed as a drying agent to shift the equilibrium toward imine formation. Aliphatic aldehydes, however, require reaction temperatures below 0°C to prevent premature hydrolysis.

Ketenes as Reactive Intermediates

Ketenes are generated in situ from α-amino acid derivatives, such as phthalimido-protected glycine, via dehydrohalogenation using bases like triethylamine. The reaction of ketenes with imines proceeds via a [2+2] cycloaddition mechanism, yielding cis-β-lactams as the major diastereomers (Figure 1). Electron-withdrawing groups on the imine aryl ring enhance reaction rates and stereoselectivity, with reported yields exceeding 70% for aromatic substrates. In contrast, aliphatic imines exhibit lower yields (<40%) due to competing side reactions.

Table 1: Stereochemical Outcomes of Staudinger Cycloaddition

| Imine Substituent | Diastereomeric Ratio (cis:trans) | Yield (%) |

|---|---|---|

| 4-Bromophenyl | 95:5 | 78 |

| Phenyl | 90:10 | 72 |

| Isopropyl | 60:40 | 35 |

Deprotection Strategies

Post-cycloaddition, the phthalimido group at C-3 is removed using hydrazine hydrate in ethanol, followed by acid hydrolysis to yield the free amino group. The N-(dimethoxybenzyl) protecting group is cleaved via hydrogenolysis with palladium on carbon, affording the final product in >85% purity.

Schiff Base-Mediated Cyclization: An Alternative Route

Formation of 2-Amino-1,3,4-oxadiazole Intermediates

In this approach, 2-amino-1,3,4-oxadiazole is synthesized by condensing semicarbazide with 4-bromobenzaldehyde in methanol catalyzed by glacial acetic acid (Scheme 2). The Schiff base intermediate is subsequently treated with chloroacetyl chloride in the presence of triethylamine to induce cyclization, forming the β-lactam ring.

Reaction Conditions and Yield Optimization

Optimal conditions involve dropwise addition of chloroacetyl chloride at 0–5°C to minimize exothermic side reactions. The use of excess triethylamine (3 equivalents) ensures complete deprotonation of the Schiff base, facilitating nucleophilic attack on the chloroacetyl chloride. This method achieves moderate yields (50–60%) but offers scalability for industrial applications.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

The Staudinger cycloaddition provides superior diastereoselectivity and yields for aromatic substrates but requires stringent anhydrous conditions. Conversely, the Schiff base route is more tolerant of moisture but produces racemic mixtures requiring chromatographic resolution.

Physicochemical Properties and Analytical Characterization

Spectral Data

- Molecular Formula : C₁₁H₁₃BrN₂O

- Molecular Weight : 269.14 g/mol

- SMILES : O=C1N(CC)C(C2=CC=C(Br)C=C2)C1N

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 3.85 (dd, J = 5.2 Hz, 1H, H-3), 3.40 (dd, J = 5.2 Hz, 1H, H-4), 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form a nitro group.

Reduction: The compound can undergo reduction reactions, where the bromophenyl group can be reduced to form a phenyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include sodium hydroxide (NaOH) and sodium methoxide (NaOCH3).

Major Products Formed

Oxidation: Formation of 3-Nitro-4-(4-bromophenyl)-1-ethylazetidin-2-one.

Reduction: Formation of 3-Amino-4-phenyl-1-ethylazetidin-2-one.

Substitution: Formation of 3-Amino-4-(4-hydroxyphenyl)-1-ethylazetidin-2-one.

Scientific Research Applications

Chemistry

In organic synthesis, 3-Amino-4-(4-bromophenyl)-1-ethylazetidin-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it a valuable tool in structural biology and drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of bacteria and cancer cells makes it a promising candidate for the development of new therapeutic agents.

Industry

In the material science industry, this compound is used as a precursor for the synthesis of polymers and advanced materials. Its unique structural features allow for the design of materials with specific properties, such as conductivity and mechanical strength.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-bromophenyl)-1-ethylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it can induce apoptosis by activating specific signaling pathways, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidin-2-one Derivatives

3-Amino-4-(4-bromophenyl)-1-(3,4-dimethoxybenzyl)azetidin-2-one (CAS 1291488-44-2)

- Structural Differences : The N1 substituent is a 3,4-dimethoxybenzyl group instead of ethyl. This bulkier substituent increases steric hindrance and may enhance solubility due to the methoxy groups .

3-Amino-1-(3,4-dimethoxybenzyl)-4-(3-methoxyphenyl)azetidin-2-one (CAS 1291489-02-5)

Table 1: Comparison of Azetidin-2-one Derivatives

| Compound | N1 Substituent | C4 Substituent | Key Properties (Inferred) |

|---|---|---|---|

| Target Compound | Ethyl | 4-Bromophenyl | High ring strain, moderate solubility |

| CAS 1291488-44-2 | 3,4-Dimethoxybenzyl | 4-Bromophenyl | Enhanced solubility, steric bulk |

| CAS 1291489-02-5 | 3,4-Dimethoxybenzyl | 3-Methoxyphenyl | Electron-rich, reduced halogen bonding |

Quinolin-2(1H)-one Derivatives

describes 3-Amino-4-(4-bromophenyl)-1-methylquinolin-2(1H)-one (3z), a six-membered lactam analog.

- Substituents: The methyl group at N1 and benzoyl/methyl/methoxy groups at C4 modify electronic and steric profiles.

- Synthesis : Yields range from 62–85%, with characterization via NMR and HRMS-ESI .

Table 2: Key Data for Quinolin-2(1H)-one Derivatives

| Compound (from ) | Molecular Weight | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 3-Amino-4-benzoyl-1-methylquinolin-2-one (3v) | 279.11 | 136 | 85 |

| 3-Amino-4-(4-bromophenyl)-1-methylquinolin-2-one (3z) | 347.05 | Not reported | 78 |

Chalcone Derivatives (Enones)

and detail chalcones such as (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one , which share the 4-bromophenyl group but lack the β-lactam ring.

- Key Differences: Conjugated System: The α,β-unsaturated ketone in chalcones enables π-π interactions and Michael addition reactivity, unlike the azetidinone’s electrophilic carbonyl . NMR Shifts: Chalcone carbonyls appear at δ ~189–190 ppm (13C NMR), whereas azetidinone lactam carbonyls typically resonate at δ ~170–175 ppm, reflecting differences in electronic environments .

Functional and Structural Implications

Electronic Effects

- The 4-bromophenyl group in the target compound likely reduces electron density at the azetidinone carbonyl, increasing electrophilicity and susceptibility to nucleophilic attack (e.g., in β-lactamase interactions). This contrasts with methoxy-substituted analogs, where electron donation may stabilize the ring .

Hydrogen Bonding and Crystallography

- Hydrogen bonding patterns, critical for crystal packing (as discussed in ), may differ between azetidinones and quinolines. The amino group in the target compound could participate in intermolecular H-bonding, influencing solubility and crystallinity . Tools like SHELX () are instrumental in resolving such structural details.

Biological Activity

3-Amino-4-(4-bromophenyl)-1-ethylazetidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an azetidine ring, an amino group, and a bromophenyl substituent, which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that compounds with bromine substitutions often exhibit enhanced antibacterial properties compared to their chlorine analogs. For example, studies on related compounds have shown that the presence of halogens can significantly increase activity against Gram-positive bacteria. The increased electron density from bromine enhances the compound's interaction with bacterial membranes, leading to improved antibacterial effects .

Case Study: Antibacterial Efficacy

A study demonstrated that derivatives similar to this compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating strong antibacterial potential.

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (μg/mL) |

|---|---|---|---|

| Compound A | E. coli | 18 | 31.25 |

| Compound B | Staphylococcus aureus | 20 | 15.62 |

Anticancer Activity

The azetidine moiety has been associated with various anticancer activities. Compounds containing this structure have shown promise in inhibiting tumor cell proliferation through multiple mechanisms, including the induction of apoptosis and modulation of signaling pathways involved in cell survival and growth.

Research Findings

In vitro studies on cancer cell lines have revealed that this compound can induce cytotoxic effects. A notable study reported that this compound inhibited the growth of human cancer cell lines with IC50 values in the micromolar range .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring and modifications to the azetidine core can significantly influence biological activity.

Key Observations

- Bromine Substitution : Enhances electron density and improves interaction with biological targets.

- Amino Group Positioning : The position of the amino group affects solubility and permeability across cellular membranes.

- Ethyl Group Influence : The ethyl substituent contributes to lipophilicity, potentially enhancing membrane penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.